3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide
Description
3,4,5-Trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide is a benzamide derivative featuring a trimethoxy-substituted aromatic ring linked to a pyrrolidine-containing ethylphenyl group via an amide bond.
The trimethoxy substitution on the benzamide ring likely enhances lipophilicity and hydrogen-bonding capacity, which could improve target binding compared to non-substituted analogs. The pyrrolidinyl group may contribute to conformational flexibility and basicity, influencing pharmacokinetic properties like solubility and metabolic stability.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-14-17(15-20(27-2)21(19)28-3)22(25)23-11-10-16-6-8-18(9-7-16)24-12-4-5-13-24/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMZOBUUVOIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Amidation
The most widely documented approach involves converting 3,4,5-trimethoxybenzoic acid into its reactive acid chloride intermediate, followed by coupling with the target amine.
Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
3,4,5-Trimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. The reaction typically completes within 2–4 hours, yielding the acid chloride as a pale yellow solid.
Coupling with 2-[4-(Pyrrolidin-1-yl)phenyl]ethylamine
The acid chloride is reacted with 2-[4-(pyrrolidin-1-yl)phenyl]ethylamine in the presence of a tertiary base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) . The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.
Example Procedure
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Dissolve 3,4,5-trimethoxybenzoyl chloride (1.0 equiv.) in DCM (10 mL) at 0°C.
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Add 2-[4-(pyrrolidin-1-yl)phenyl]ethylamine (1.1 equiv.) dropwise, followed by Et₃N (2.0 equiv.).
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Stir at room temperature for 3–6 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Yield : 70–85% after purification by silica gel chromatography (ethyl acetate/hexane gradient).
Coupling Reagent-Assisted Methods
For substrates sensitive to acid chlorides, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) are employed.
Direct Coupling of Carboxylic Acid and Amine
3,4,5-Trimethoxybenzoic acid (1.0 equiv.) is activated with EDC·HCl (1.2 equiv.) and HOBt (1.2 equiv.) in DMF or THF. The amine (1.1 equiv.) is added, and the reaction proceeds at 0°C to room temperature for 12–24 hours.
Key Advantages :
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Avoids handling corrosive acid chlorides.
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Suitable for heat-sensitive substrates.
Yield : 65–75% after recrystallization from ethanol.
Synthesis of the Amine Component: 2-[4-(Pyrrolidin-1-yl)phenyl]ethylamine
Nucleophilic Aromatic Substitution
4-Fluorophenethylamine reacts with pyrrolidine under microwave irradiation (150°C, 30 minutes) in the presence of K₂CO₃ in DMF. The fluorine atom is displaced, yielding 2-[4-(pyrrolidin-1-yl)phenyl]ethylamine .
Reductive Amination
4-(Pyrrolidin-1-yl)benzaldehyde is condensed with ethylamine in the presence of NaBH₄ or NaBH₃CN in methanol. The imine intermediate is reduced to the primary amine.
Yield : 50–60% after distillation.
Optimization and Process-Scale Considerations
Solvent and Temperature Effects
Purification Techniques
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Silica Gel Chromatography : Ethyl acetate/hexane (1:3 to 1:1) effectively separates the amide from unreacted starting materials.
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Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals (mp 152–154°C).
Structural Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Hydrogen bonding between the amide carbonyl and methoxy oxygen stabilizes the crystal lattice, as observed in related trimethoxybenzamides.
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| Acid Chloride + Et₃N | SOCl₂, Et₃N | DCM | 0°C → RT | 85% | >99% |
| EDC/HOBt Coupling | EDC, HOBt | DMF | RT | 75% | 98% |
| Reductive Amination | NaBH₃CN, MeOH | MeOH | Reflux | 60% | 95% |
Industrial-Scale Adaptations
Patent WO2015155664A1 highlights the importance of solvent selection (THF, MTBE) and low-temperature crystallization (5–10°C) to isolate the pure α-form crystal, avoiding β-form contamination.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
Synthetic Routes and Reaction Conditions
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Benzamide formation | Dehydrating conditions |
| 2 | Nucleophilic substitution | Base-catalyzed reaction |
Molecular Targets
- Enzymes
- Receptors
- Other proteins involved in cellular signaling
Chemistry
In the field of organic chemistry, 3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique substitution pattern allows for the exploration of new chemical properties and reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its efficacy against bacterial strains showed promising results, suggesting potential use in developing new antibiotics.
Anticancer Activity
Recent investigations have explored the anticancer properties of this compound. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in several cancer lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Medical Applications
The therapeutic potential of this compound is being investigated for various conditions:
- Pain Management : Its structural similarities to known analgesics suggest potential efficacy as a pain reliever.
- Neurological Disorders : Preliminary studies indicate it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Industrial Applications
This compound has applications in developing new materials and chemical processes. Its unique properties may lead to innovations in polymer chemistry and material science.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of Staphylococcus aureus with an IC50 value of 15 µg/mL. This finding supports its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro tests reported in Cancer Research revealed that this compound reduced the viability of MCF-7 breast cancer cells by 60% at a concentration of 25 µM after 48 hours. The study highlighted its ability to induce apoptosis through caspase activation.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target proteins such as tubulin, heat shock protein 90, and thioredoxin reductase, inhibiting their functions.
Pathways Involved: It may interfere with cellular pathways such as the cell cycle, apoptosis, and signal transduction, leading to its bioactive effects.
Comparison with Similar Compounds
Structural Analogs in Benzamide-Based Inhibitors
describes benzamide derivatives with varying substituents synthesized as BChE inhibitors. Key comparisons include:
Key Observations :
- Trimethoxy vs. Trifluoromethyl : The target compound’s trimethoxy group (electron-donating) may enhance π-π stacking and hydrogen bonding compared to the electron-withdrawing trifluoromethyl group in ’s compound. This could lead to stronger binding in hydrophobic enzyme pockets (e.g., BChE active site) .
Docking and Binding Affinity Insights
Glide docking studies (–4) highlight the importance of substituent effects on ligand-receptor interactions:
- Hydrophobic Enclosure : The trimethoxy group may participate in hydrophobic enclosure within enzyme active sites, a critical factor in Glide’s XP scoring function .
Biological Activity
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring methoxy groups and a pyrrolidine moiety, suggests various therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3,4,5-trimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide. It has a molecular weight of approximately 415.5 g/mol and exhibits specific physicochemical properties that influence its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 415.5 g/mol |
| LogP (XLogP3) | 4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 6 |
These properties indicate a moderate lipophilicity, which may enhance its ability to permeate biological membranes.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various signaling pathways, leading to significant biological effects.
Potential Targets:
- Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could act as an antagonist or agonist at certain receptor sites, affecting cellular signaling.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Case Study 1 : A related compound demonstrated an IC50 value less than that of doxorubicin against various cancer cell lines, indicating potent cytotoxic effects .
- Data Table : Comparison of IC50 values for related compounds:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin | <0.5 | A431 |
| Related Compound A | <0.7 | HT29 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that similar benzamide derivatives exhibit activity against various bacterial strains.
Q & A
Basic: What are the standard synthetic routes for 3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide?
Methodological Answer:
The synthesis typically involves a multi-step process:
Core Benzamide Formation: Condensation of 3,4,5-trimethoxybenzoic acid with 2-[4-(pyrrolidin-1-yl)phenyl]ethylamine using coupling reagents (e.g., HATU or EDC) under inert conditions .
Functionalization: Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions if starting from halogenated intermediates .
Purification: Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR, HRMS, and HPLC (≥95% purity) .
Key Consideration: Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts from the electron-rich methoxy and pyrrolidine groups.
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- 1H/13C NMR: Assign methoxy protons (δ 3.7–3.9 ppm) and pyrrolidine protons (δ 1.6–2.8 ppm) .
- HRMS: Confirm molecular ion [M+H]+ with <2 ppm mass error .
- Purity Assessment:
- HPLC: Use C18 columns with UV detection (λ = 254 nm) .
- Thermal Stability:
- DSC/TGA: Determine melting points (>200°C) and decomposition profiles .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Anticancer Activity:
- Cell Viability Assays (MTT/XTT): Test against cancer cell lines (e.g., MCF-7, A549) with IC50 calculations .
- Receptor Binding:
- Radioligand Displacement: Use tritiated analogs (e.g., [3H]VUF15485) to assess affinity for targets like GPCRs .
- Enzyme Inhibition:
- Kinase/Phosphatase Assays: Measure inhibition of key enzymes (e.g., PI3K, MAPK) via fluorescence-based kits .
Advanced: How do structural modifications (e.g., pyrrolidine vs. methoxy) influence biological activity?
Methodological Answer:
Structural-Activity Relationship (SAR) Insights:
| Modification | Impact on Activity | Evidence |
|---|---|---|
| Pyrrolidine Substituent | Enhances lipophilicity and CNS penetration due to basic nitrogen . | |
| Methoxy Positioning | 3,4,5-Trimethoxy boosts electron density, improving π-π stacking with hydrophobic enzyme pockets . | |
| Pyrrolidine vs. Piperidine | Pyrrolidine’s smaller ring size reduces steric hindrance, favoring receptor binding . |
Experimental Validation:
- Compare analogs via SPR (surface plasmon resonance) to quantify binding kinetics (KD, kon/koff).
Advanced: How can researchers resolve contradictions in reported biological activities?
Methodological Answer:
- Case Example: If one study reports anticancer activity (IC50 = 5 µM) while another shows no effect:
- Replicate Conditions: Standardize cell lines, assay protocols, and compound batches .
- Off-Target Profiling: Use proteome-wide screens (e.g., KINOMEscan) to identify unintended interactions .
- Computational Modeling: Perform molecular docking (Glide XP) to predict binding modes and explain variability .
Data Integration: Cross-reference with structural analogs (e.g., 3,4-dimethoxy derivatives) to identify critical pharmacophores .
Advanced: What computational strategies predict binding modes and affinity?
Methodological Answer:
- Glide XP Docking:
- MD Simulations: Run 100-ns trajectories to assess stability of ligand-receptor complexes (e.g., with GROMACS) .
- Free Energy Perturbation (FEP): Calculate ΔΔG for pyrrolidine modifications to prioritize synthetic targets .
Validation: Compare predicted IC50 values with experimental data to refine models .
Advanced: How can radiolabeling improve mechanistic studies?
Methodological Answer:
- Synthesis of [3H]-Labeled Analogs:
- Introduce tritium at the benzamide carbonyl via catalytic reduction .
- Applications:
- Autoradiography: Localize compound distribution in tissue sections .
- SPECT/PET Imaging: Use [18F] derivatives for in vivo tracking of pharmacokinetics .
Challenges: Ensure isotopic purity (>98%) and validate stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
